molecular formula C20H30N2O8 B12915604 (1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate;oxalic acid CAS No. 111364-34-2

(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate;oxalic acid

Cat. No.: B12915604
CAS No.: 111364-34-2
M. Wt: 426.5 g/mol
InChI Key: GJFGIYJATISJFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate;oxalic acid involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their condensation and subsequent reactions under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, (1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate;oxalic acid stands out due to its unique structural features and versatile applications. Similar compounds include 2-phenylethanol, p-hydroxyphenylethanol, and 4-hydroxybenzaldehyde, which share some structural similarities but differ in their specific properties and uses .

Properties

CAS No.

111364-34-2

Molecular Formula

C20H30N2O8

Molecular Weight

426.5 g/mol

IUPAC Name

(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate;oxalic acid

InChI

InChI=1S/C18H28N2O4.C2H2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20;3-1(4)2(5)6/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)

InChI Key

GJFGIYJATISJFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC.C(=O)(C(=O)O)O

Origin of Product

United States

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